3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea
Description
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a urea derivative characterized by a unique heterocyclic substitution pattern. The molecule features:
- A urea core (-NH-C(=O)-NH-).
- A bis-heterocyclic ethyl chain on the adjacent nitrogen, combining furan (oxygen-containing) and thiophene (sulfur-containing) rings. This structural motif may enhance electronic diversity and binding affinity in biological systems.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-16-8-6-15(7-9-16)10-11-21-20(23)22-14-17(18-4-2-12-25-18)19-5-3-13-26-19/h2-9,12-13,17H,10-11,14H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJMJKUIRAQENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.39 g/mol
This compound features a unique combination of furan and thiophene rings, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research has indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. A study investigating the cytotoxic effects of similar compounds on various cancer cell lines reported IC values that suggest moderate to high efficacy against lung cancer (A549) and colon cancer (HT-29) cell lines.
| Compound | Cell Line | IC (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 | 193.93 | |
| Similar Compound A | HT-29 | 208.58 | |
| Similar Compound B | A549 | 238.14 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to reduced proliferation rates in cancerous cells.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, possibly through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2.
- Antioxidant Activity : The presence of furan and thiophene may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in A549 lung cancer cells compared to untreated controls.
- Observation : Enhanced expression of apoptotic markers was noted post-treatment.
- Combination Therapy : Research exploring the use of this compound in combination with standard chemotherapeutics showed synergistic effects, suggesting potential for enhanced therapeutic protocols.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table compares key structural and synthetic features of the target compound with structurally related urea derivatives from the evidence:
Spectroscopic and Crystallographic Insights
- : The pyrrole-containing urea was confirmed via $^1$H NMR (aromatic protons at δ 6.8–7.4 ppm) and HRMS (m/z 363.1215 [M+H]$^+$). These techniques would be critical for verifying the target’s complex substituents .
- : X-ray data (mean C–C bond length = 0.004 Å) highlight the precision required for analyzing heterocyclic conformations, applicable to the target’s furan-thiophene alignment .
Pharmacological Context
- Its activity underscores the pharmacological relevance of this substituent in modulating ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
